molecular formula C22H26N2O5 B12335180 (3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate CAS No. 1245648-14-9

(3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate

Cat. No.: B12335180
CAS No.: 1245648-14-9
M. Wt: 398.5 g/mol
InChI Key: JWNOQNSQBPBFLF-UXHICEINSA-N
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Description

(3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyloxycarbonyl group, a methoxybenzyl group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the benzyloxycarbonyl group, and the attachment of the methoxybenzyl group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

(3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular uptake. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction, metabolic pathways, and gene expression regulation.

Properties

CAS No.

1245648-14-9

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (3R,4R)-1-[(4-methoxyphenyl)methyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-27-18-10-8-16(9-11-18)12-24-13-19(21(25)28-2)20(14-24)23-22(26)29-15-17-6-4-3-5-7-17/h3-11,19-20H,12-15H2,1-2H3,(H,23,26)/t19-,20+/m1/s1

InChI Key

JWNOQNSQBPBFLF-UXHICEINSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H]([C@H](C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C(C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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